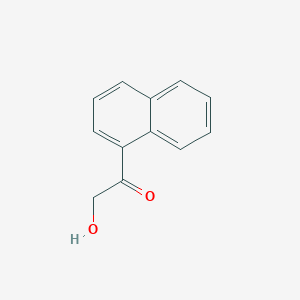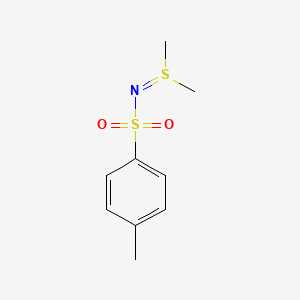
5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound that contains a pyrazole ring substituted with a nitro group, a trifluoroethyl group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Carboxylation and Decarboxylation: The carboxylic acid group can undergo carboxylation and decarboxylation reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Trifluoroethyl halides, nucleophiles such as amines or thiols.
Carboxylation: Carbon dioxide under high pressure and temperature.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Substituted pyrazoles: from nucleophilic substitution reactions.
Decarboxylated products: from decarboxylation reactions.
科学研究应用
Chemistry:
Synthesis of novel heterocyclic compounds: The unique structure of 5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology:
Enzyme inhibition studies: The compound can be used to study the inhibition of enzymes that interact with nitro or trifluoroethyl groups.
Medicine:
Drug development: The compound’s unique structure and functional groups make it a potential candidate for the development of new pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.
Industry:
Agrochemicals: The compound can be used in the development of new pesticides or herbicides.
Material science: The compound’s unique properties can be exploited in the development of new materials with specific chemical or physical properties.
作用机制
The mechanism of action of 5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. The carboxylic acid group can form hydrogen bonds with target molecules, facilitating binding and interaction.
相似化合物的比较
5-Nitro-1H-pyrazole-3-carboxylic acid: Lacks the trifluoroethyl group, which may affect its lipophilicity and biological activity.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid: Lacks the nitro group, which may affect its redox properties and reactivity.
5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid: The amino group can participate in different chemical reactions compared to the nitro group.
Uniqueness: The presence of both the nitro group and the trifluoroethyl group in 5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can enhance the compound’s biological activity and facilitate its use in various scientific research applications.
属性
CAS 编号 |
1328640-37-4 |
|---|---|
分子式 |
C6H4F3N3O4 |
分子量 |
239.11 |
IUPAC 名称 |
5-nitro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H4F3N3O4/c7-6(8,9)2-11-4(12(15)16)1-3(10-11)5(13)14/h1H,2H2,(H,13,14) |
InChI 键 |
FMMIKTKCCZXOCC-UHFFFAOYSA-N |
SMILES |
C1=C(N(N=C1C(=O)O)CC(F)(F)F)[N+](=O)[O-] |
规范 SMILES |
C1=C(N(N=C1C(=O)O)CC(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Thieno[3,2-b]pyridin-2-ylmethanamine](/img/structure/B3046852.png)









![Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3046870.png)

![Ethyl 2-[1-(morpholin-4-yl)cyclopentyl]acetate hydrochloride](/img/structure/B3046873.png)
